Ethyl 2-fluoro-3-isopropoxybenzoate is an organic compound classified as an ester, derived from the reaction of 2-fluoro-3-hydroxybenzoic acid and ethyl isopropyl ether. This compound features a fluoro substituent on the benzene ring, which can influence its chemical behavior and reactivity. The presence of the isopropoxy group adds steric hindrance, potentially affecting its interactions in various chemical environments.
Ethyl 2-fluoro-3-isopropoxybenzoate can be sourced through synthetic methods involving fluorinated benzoic acids and alcohols. It is classified under esters, specifically as a substituted benzoate. Its structure includes a benzene ring with a fluorine atom at the 2-position, an isopropoxy group at the 3-position, and an ethyl group attached to the carboxylic acid moiety.
The synthesis of ethyl 2-fluoro-3-isopropoxybenzoate typically involves the following steps:
The reaction conditions must be optimized for yield and purity, often monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The final purification may involve distillation or recrystallization.
Ethyl 2-fluoro-3-isopropoxybenzoate has a complex structure characterized by:
The molecular formula for ethyl 2-fluoro-3-isopropoxybenzoate is , with a molecular weight of approximately 228.24 g/mol. The compound's structure can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity.
Ethyl 2-fluoro-3-isopropoxybenzoate can participate in several chemical reactions:
The reactivity of this compound can be influenced by the steric effects of the isopropoxy group and the electronegativity of the fluorine atom, which may stabilize or destabilize certain transition states during reactions.
The mechanism of action for ethyl 2-fluoro-3-isopropoxybenzoate primarily revolves around its reactivity due to the electrophilic nature of the carbonyl carbon in the ester group. In nucleophilic substitution reactions, nucleophiles attack this carbon, leading to bond formation while displacing the leaving group (fluoride in this case). The presence of fluorine enhances electrophilicity due to its electronegative nature.
Relevant analyses such as IR spectroscopy would show characteristic peaks for C=O stretching around 1700 cm and C–O stretching vibrations.
Ethyl 2-fluoro-3-isopropoxybenzoate finds applications in various scientific fields:
The chemical compound "Ethyl 2-fluoro-3-isopropoxybenzoate" follows strict IUPAC conventions for systematic naming. The parent structure is a benzoate ester, denoted by the suffix "-benzoate". Substituent prioritization is determined by the Cahn-Ingold-Prelog rules:
The canonical SMILES representation, CCOC(=O)c1cccc(OC(C)C)c1F, encodes the connectivity: a benzene ring with fluorine at C2, isopropoxy at C3, and the ethyl ester (–COOCH₂CH₃) at C1. The molecular formula is C₁₂H₁₅FO₃, with a mass of 226.25 g/mol, consistent across chemical databases [1] [4]. Key structural identifiers include:
FLABOYHWRBOKHL-UHFFFAOYSA-N (a unique hashed identifier) [1] MFCD32902652 (specific to Fluorochem's catalog) [4] Table 1: Structural Descriptors of Ethyl 2-fluoro-3-isopropoxybenzoate
| Descriptor Type | Value |
|---|---|
| IUPAC Name | Ethyl 2-fluoro-3-isopropoxybenzoate |
| Molecular Formula | C₁₂H₁₅FO₃ |
| Molecular Weight | 226.25 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=CC(OC(C)C)=C1F |
| InChIKey | FLABOYHWRBOKHL-UHFFFAOYSA-N |
| MDL Number | MFCD32902652 |
Ethyl 2-fluoro-3-isopropoxybenzoate (CAS: 2586125-99-5) belongs to a broader class of fluorinated benzoate esters. Its structural uniqueness arises from the ortho-fluoro and meta-isopropoxy arrangement. When compared to derivatives in PubChem, Fluorochem, and ChemicalBook databases:
Table 2: Comparative Properties of Benzoate Ester Derivatives
| Compound (CAS No.) | Molecular Weight (g/mol) | Molecular Formula | logP | Fsp³ | Key Features | |
|---|---|---|---|---|---|---|
| Ethyl 2-fluoro-3-isopropoxybenzoate (2586125-99-5) | 226.25 | C₁₂H₁₅FO₃ | 3.09 | 0.42 | Aromatic, ether substituent | |
| Ethyl 2-fluoro-3-oxopentanoate (759-67-1) | 162.16 | C₇H₁₁FO₃ | ~1.08 | 0.57 | Aliphatic, β-ketoester | |
| Ethyl 2-fluoro-3-nitrobenzoate (1214379-18-6) | 213.16 | C₉H₈FNO₄ | N/A | 0.22 | Aromatic, nitro group | |
| Ethyl 2-fluoro-5-isopropoxybenzoate (2734774-97-9) | 226.25 | C₁₂H₁₅FO₃ | N/A | 0.42 | Meta-isopropoxy isomer | [8] |
| Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate (1805034-38-1) | 270.61 | C₁₀H₇ClF₄O₂ | N/A | 0.20 | Polyhalogenated aromatic | [9] |
Database Discrepancies:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: